Ranitidine

説明

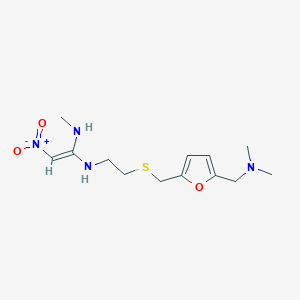

Structure

3D Structure

特性

IUPAC Name |

(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXUWOKSQNHOCA-UKTHLTGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101112063 | |

| Record name | (1E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101112063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ranitidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Water soluble | |

| Record name | RANITIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3925 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

SOLID | |

CAS No. |

82530-72-1, 66357-35-5 | |

| Record name | (1E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82530-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ranitidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101112063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ranitidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RANITIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3925 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ranitidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

69-70 °C, MP: 133-134 °C /RATINIDINE HYDROCHLORIDE/ | |

| Record name | RANITIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3925 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Dawn of a New Era in Acid Control: A Technical History of Ranitidine's Discovery and Development

A deep dive into the rational design, mechanistic action, and clinical journey of a landmark H2 receptor antagonist.

Introduction

The development of histamine (B1213489) H2 receptor antagonists revolutionized the management of acid-peptic disorders. Following the groundbreaking introduction of cimetidine (B194882), researchers at Glaxo (now GlaxoSmithKline) embarked on a rational drug design program to create a superior therapeutic agent. This endeavor culminated in the discovery of ranitidine in 1976, a molecule that would not only become a blockbuster drug but also a testament to the power of targeted medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and development history of this compound, detailing its pharmacological advantages, the experimental methodologies that defined its characterization, and its ultimate impact on gastroenterology.

The Genesis of this compound: A Rational Drug Design Approach

The development of this compound was a direct response to the limitations of cimetidine, the first-in-class H2 receptor antagonist. While effective, cimetidine's imidazole (B134444) ring was associated with a number of drawbacks, including inhibition of cytochrome P450 enzymes, leading to drug-drug interactions, and antiandrogenic effects. The Glaxo research team, led by John Bradshaw, sought to design a molecule that retained H2 receptor antagonism while minimizing these off-target effects.

The core of their strategy was to replace the imidazole ring of cimetidine with a different heterocyclic system. Through extensive structure-activity relationship (SAR) studies, they discovered that a furan (B31954) ring with a nitrogen-containing substituent could effectively mimic the necessary interactions with the H2 receptor. This led to the synthesis of this compound, a molecule that was not only more potent but also possessed a significantly improved safety and tolerability profile.

Structure-Activity Relationship (SAR)

The key structural modifications that differentiate this compound from cimetidine and contribute to its enhanced pharmacological profile are:

-

Replacement of the Imidazole Ring: The substitution of the imidazole ring with a furan ring was a critical innovation. This change significantly reduced the affinity for cytochrome P450 enzymes and eliminated the antiandrogenic side effects associated with the imidazole structure.[1]

-

Modification of the Side Chain: The cyanoguanidine group of cimetidine was replaced with a nitroethenediamine group in this compound. This alteration in the polar, hydrogen-bonding moiety of the molecule was found to contribute to the increased potency of this compound.

Mechanism of Action: Competitive Antagonism of the H2 Receptor

This compound exerts its pharmacological effect as a competitive and reversible inhibitor of the histamine H2 receptor located on the basolateral membrane of gastric parietal cells.[2] Histamine, released from enterochromaffin-like (ECL) cells, is a primary stimulant of gastric acid secretion. By binding to the H2 receptor, histamine activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of the proton pump (H+/K+ ATPase), which secretes hydrogen ions into the gastric lumen.

This compound competitively blocks the binding of histamine to the H2 receptor, thereby preventing the initiation of this signaling cascade and reducing the secretion of gastric acid. This action is highly selective for the H2 receptor, with negligible effects on H1 receptors.

Preclinical and Clinical Development: A Data-Driven Journey

The development of this compound was supported by extensive preclinical and clinical research to establish its potency, selectivity, and safety.

Preclinical Pharmacology

In vitro and in vivo studies demonstrated the superior potency of this compound compared to cimetidine.

| Parameter | Cimetidine | This compound | Fold Difference | Reference |

| H2 Receptor Antagonist Potency (pA2) | ||||

| Guinea Pig Atria | ~6.5 | 7.2 | ~5x | [3] |

| Rat Uterus | ~6.0 | 6.95 | ~9x | [3] |

| Inhibition of Stimulated Gastric Acid Secretion | ||||

| Histamine-stimulated (Rat) | 1x | ~7x | 7x | [4] |

| Pentagastrin-stimulated (Rat) | 1x | ~6x | 6x | [5] |

| Carbachol-stimulated (Rat) | 1x | ~1x | 1x | [5] |

| Pentagastrin-stimulated (Human, ID50) | ~0.82 mg/kg/hr | ~0.1 mg/kg/hr | ~8x | [6] |

Table 1: Comparative Preclinical Potency of this compound and Cimetidine.

Experimental Protocols

A common method to determine the binding affinity of this compound for the H2 receptor is a competitive radioligand binding assay.

-

Objective: To determine the inhibitory constant (Ki) of this compound for the H2 receptor.

-

Materials:

-

Cell membranes expressing H2 receptors (e.g., from guinea pig brain).

-

Radioligand: [3H]tiotidine.

-

Unlabeled ("cold") tiotidine (B1662263) for determining non-specific binding.

-

Test compound: this compound at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of [3H]tiotidine and varying concentrations of this compound.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

The effect of this compound on gastric acid secretion was assessed in both animal models and human subjects.

-

Objective: To measure the inhibition of histamine-stimulated gastric acid secretion by this compound.

-

Human Study Protocol Example:

-

Healthy volunteers are administered a continuous intravenous infusion of histamine to stimulate gastric acid secretion.

-

Gastric juice is collected at regular intervals.

-

This compound is then infused intravenously at increasing doses.

-

The volume and acidity of the collected gastric juice are measured to determine the extent of inhibition.[7]

-

Clinical Trials

This compound underwent extensive clinical trials to evaluate its efficacy and safety in the treatment of peptic ulcer disease.

| Trial Endpoint | Placebo | This compound (150 mg b.i.d.) | p-value | Reference |

| Duodenal Ulcer Healing Rate (4 weeks) | 30.4% | 79.4% | < 0.001 | |

| Duodenal Ulcer Healing Rate (8 weeks) | - | 93.6% | - |

Table 2: Efficacy of this compound in Duodenal Ulcer Healing from a Multicenter, Double-Blind, Placebo-Controlled Trial.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common laboratory synthesis involves the following key steps:

-

Formation of the Furan Intermediate: The synthesis often starts with furfuryl alcohol, which undergoes a Mannich reaction with dimethylamine (B145610) and formaldehyde (B43269) to yield 5-((dimethylamino)methyl)furan-2-yl)methanol.

-

Introduction of the Thioether Linkage: This intermediate is then reacted with cysteamine (B1669678) to introduce the thioether side chain.

-

Condensation to Form the Final Product: The resulting amine is condensed with N-methyl-1-methylthio-2-nitroethenamine to yield this compound.

Commercialization and Legacy

This compound was first marketed in 1981 and quickly became the world's biggest-selling prescription drug by 1987. Its improved side-effect profile and less frequent dosing schedule compared to cimetidine were key factors in its commercial success. However, in the late 2010s, concerns arose regarding the presence of the impurity N-nitrosodimethylamine (NDMA) in some this compound products, leading to its eventual withdrawal from many markets. Despite this, the story of this compound's discovery and development remains a landmark achievement in medicinal chemistry, showcasing the power of rational drug design to create safer and more effective medicines.

Conclusion

The development of this compound represents a pivotal moment in the history of pharmacology and the treatment of acid-related gastrointestinal disorders. Through a meticulous process of rational drug design, scientists at Glaxo successfully engineered a molecule that surpassed the first-generation H2 receptor antagonist in both potency and safety. The in-depth preclinical and clinical evaluation of this compound not only established its therapeutic value but also advanced our understanding of histamine H2 receptor pharmacology. While its clinical use has been curtailed due to impurity concerns, the scientific principles and methodologies employed in the discovery and development of this compound continue to influence and inspire drug discovery efforts today.

References

- 1. Pharmacology and clinical efficacy of this compound, a new H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Hydrochloride | C13H23ClN4O3S | CID 3033332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Some in vitro and in vivo actions of the new histamine H2-receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Some in vitro and in vivo actions of the new histamine H2-receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Effects of this compound, a new histamine H2-receptor antagonist, on secretagogue-stimulated gastric secretion in rats: comparison with cimetidine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Furan H2-antagonist this compound inhibits pentagastrin-stimulated gastric secretion stronger than cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the histamine-stimulated gastric secretion in healthy subjects by the H2-receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Ranitidine's Mechanism of Action as a Histamine H2-Receptor Antagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ranitidine, a potent and selective histamine (B1213489) H2-receptor antagonist, has been a cornerstone in the management of acid-peptic disorders for decades. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying this compound's therapeutic effects. It delves into its pharmacodynamics, and pharmacokinetics, and the intricate signaling pathways it modulates. Detailed experimental protocols for the characterization of H2-receptor antagonists are provided, alongside quantitative data on this compound's binding affinity and potency. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Introduction

This compound is a competitive and reversible inhibitor of the action of histamine at the histamine H2-receptors, which are primarily located on the basolateral membrane of gastric parietal cells.[1][2] By blocking the binding of histamine, this compound effectively reduces the secretion of gastric acid, a key factor in the pathophysiology of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[3][4] Unlike the first-generation H2-receptor antagonist, cimetidine (B194882), this compound exhibits a more potent and longer-lasting antisecretory effect with a different heterocyclic structure, a furan (B31954) ring instead of an imidazole (B134444) ring.[5][6]

Molecular Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of the histamine H2 receptor.

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand histamine, initiates a downstream signaling cascade. The binding of histamine to the H2 receptor leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately leading to the activation of the H+/K+-ATPase proton pump and the secretion of gastric acid into the stomach lumen.

Competitive Antagonism

This compound binds to the H2 receptor at or near the same site as histamine but does not activate the receptor. Due to its reversible binding, an increase in the concentration of histamine can overcome the inhibitory effect of this compound. This competitive interaction is a hallmark of this compound's pharmacological profile.

Quantitative Pharmacological Data

The potency and binding affinity of this compound and other H2-receptor antagonists have been determined through various in vitro and in vivo studies.

Table 1: Binding Affinity and Potency of H2-Receptor Antagonists

| Parameter | Cimetidine | This compound | Famotidine (B1672045) | Reference |

| Binding Affinity (log KD) | -6.7 | -7.3 | - | [7] |

| IC50 (Low Histamine) | 1 x 10-6 M | 2 x 10-7 M | - | [7] |

| IC50 (High Histamine) | 1 x 10-5 M | 1 x 10-5 M | - | [7] |

| pA2 Value (Guinea Pig Atrium) | - | 7.2 | - | [5] |

| pA2 Value (Rat Uterus) | - | 6.95 | - | [5] |

| Relative Potency (in vivo) | 1x | 3-8x higher | 20-50x higher | [5][7] |

Note: A lower IC50 value indicates higher potency. A more negative log KD value indicates higher binding affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Oral Bioavailability | ~50% | [2] |

| Time to Peak Plasma Concentration | ~90 minutes | [2] |

| Elimination Half-life | 2.1 - 3.1 hours | [2] |

| Volume of Distribution | ~75 L | [2] |

| Metabolism | Hepatic (minor) | [8] |

| Excretion | Primarily renal | [2] |

Experimental Protocols

The characterization of H2-receptor antagonists like this compound involves a variety of in vitro and in vivo experimental models.

In Vitro Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the H2 receptor and is used to determine the binding affinity (Ki) of an unlabeled competitor like this compound.

Objective: To determine the inhibitory constant (Ki) of this compound for the H2 receptor.

Materials:

-

Cell membranes with a high density of H2 receptors (e.g., from guinea pig brain or transfected cell lines).

-

Radioligand: [3H]tiotidine.

-

Unlabeled ("cold") tiotidine (B1662263) for determining non-specific binding.

-

Test compound: this compound at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and vials.

-

Filtration apparatus.

Protocol:

-

Membrane Preparation: Homogenize the tissue or cells in a cold buffer and centrifuge to isolate the membrane fraction containing the H2 receptors. Resuspend the membrane pellet in the incubation buffer.

-

Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of [3H]tiotidine, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess cold tiotidine). Incubate to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with cold buffer to remove any unbound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[7]

-

In Vivo Measurement of Gastric Acid Secretion

This protocol assesses the in vivo efficacy of H2-receptor antagonists in inhibiting gastric acid secretion.

Objective: To measure the effect of this compound on meal-stimulated gastric acid secretion.

Model: Anesthetized rat or human volunteers.

Protocol (based on in vivo gastric autotitration): [9]

-

Subject Preparation: Subjects are fasted overnight. A pH electrode is placed in the stomach.

-

Baseline Measurement: Gastric pH is continuously monitored to establish a baseline.

-

Meal Stimulation: A standardized meal is ingested to stimulate gastric acid secretion.

-

Drug Administration: this compound or placebo is administered at a specified time relative to the meal.

-

Continuous pH Monitoring: Gastric pH is measured continuously for several hours post-meal.

-

Data Analysis:

-

The time required for the gastric pH to drop to a predetermined level (e.g., pH 2) is measured.

-

This time is used in conjunction with the in vitro titration of the homogenized meal to calculate the rate of gastric acid secretion.

-

The percentage inhibition of acid secretion by this compound compared to placebo is determined.

-

Isolated Gastric Gland Assay

This in vitro model allows for the study of the direct effects of compounds on gastric acid secretion from isolated gastric glands.

Objective: To determine the effect of this compound on histamine-stimulated acid secretion in isolated gastric glands.

Protocol: [1]

-

Gland Isolation: Gastric glands are isolated from the gastric mucosa of a rabbit or other suitable animal model by collagenase digestion.

-

Gland Culture: The isolated glands are maintained in a suitable culture medium.

-

Stimulation and Inhibition: The glands are pre-incubated with varying concentrations of this compound, followed by stimulation with histamine.

-

Measurement of Acid Secretion: Acid secretion is indirectly measured by monitoring changes in oxygen consumption or the accumulation of a weak base like [14C]aminopyrine.

-

Data Analysis: The inhibitory effect of this compound on histamine-stimulated acid secretion is quantified, and an IC50 value is determined.

Molecular Interactions with the H2 Receptor

Molecular modeling and site-directed mutagenesis studies have provided insights into the specific amino acid residues within the H2 receptor that are crucial for this compound binding. These studies suggest that this compound interacts with key residues in the transmembrane domains of the receptor, thereby stabilizing it in an inactive conformation.

Conclusion

This compound's efficacy as a gastric acid suppressant is a direct result of its potent and selective competitive antagonism of the histamine H2 receptor. By blocking the initial step in the histamine-mediated signaling cascade, this compound effectively reduces the production of gastric acid. The quantitative data and experimental protocols presented in this guide provide a comprehensive framework for understanding and further investigating the pharmacology of this compound and other H2-receptor antagonists. This in-depth knowledge is crucial for the continued development of novel and improved therapies for acid-related gastrointestinal disorders.

References

- 1. A method for preparing isolated glands from the rabbit gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative pharmacodynamics and pharmacokinetics of cimetidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.ed.ac.uk [pure.ed.ac.uk]

- 4. [this compound, a new histamine H2 receptor antagonist. First experimental and clinical data] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of famotidine with cimetidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Measurement of meal-stimulated gastric acid secretion by in vivo gastric autotitration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A method for preparing isolated glands from the rabbit gastric mucosa. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Chemical and Physical Properties of Ranitidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of ranitidine hydrochloride. The information presented is collated from various scientific sources to support research, development, and quality control activities involving this well-known histamine (B1213489) H2-receptor antagonist.

General Chemical and Physical Properties

This compound hydrochloride is the salt form of this compound, a potent drug used to decrease gastric acid production.[1][2] Chemically, it is N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine, hydrochloride.[3] The hydrochloride salt is a white to pale yellow, granular substance, which is highly soluble in water and has a slightly bitter taste with a sulfur-like odor.[1][3]

Table 1: General Properties of this compound Hydrochloride

| Property | Value | Reference |

| Chemical Name | N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine, HCl | [3] |

| Molecular Formula | C₁₃H₂₂N₄O₃S · HCl | [4] |

| Molecular Weight | 350.87 g/mol | [3][5] |

| CAS Number | 66357-59-3 | [4] |

| Appearance | White to off-white or pale yellow powder/granular substance | [3][4][6] |

| Taste & Odor | Slightly bitter taste, sulfur-like odor | [2][3] |

| pKa | 8.2 (dimethylamino group), 2.7 (side chain) | [1] |

Solubility Profile

This compound hydrochloride's high water solubility is a key characteristic.[7] It is also soluble in several other polar solvents but is practically insoluble in nonpolar solvents like chloroform.[4][8]

Table 2: Solubility of this compound Hydrochloride

| Solvent | Solubility | Reference |

| Water | Highly soluble; 660 mg/mL; Soluble up to 100 mM | [1][7][9] |

| Acetic Acid | Soluble | [4] |

| Methanol | Soluble | [4] |

| Ethanol | Slightly soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble (approx. 1 mg/mL) | [10] |

| Phosphate Buffered Saline (PBS, pH 7.2) | Soluble (approx. 10 mg/mL) | [10] |

| Chloroform | Practically insoluble | [4][8] |

Polymorphism and Crystallographic Data

A critical aspect of this compound hydrochloride's solid-state chemistry is its existence in two polymorphic forms, Form I and Form II.[11][12][13] These forms have different melting points and can be distinguished using techniques like X-ray powder diffraction (XRPD), Fourier-transform infrared spectroscopy (FTIR), and Raman spectroscopy.[11][14] While they are considered bioequivalent, their distinct physical properties are important for formulation and manufacturing.[15]

Table 3: Physicochemical Properties of this compound Hydrochloride Polymorphs

| Property | Form I | Form II | Reference |

| Melting Point | 133-134°C; 134-140°C | 140-144°C | [4][12] |

| Crystal System | Monoclinic | Monoclinic | [16][17] |

| Space Group | P2₁/n | P2₁/n | [16][17] |

Table 4: Crystallographic Cell Parameters for this compound Hydrochloride Polymorphs

| Parameter | Form I | Form II | Reference |

| a | 12.1918 (6) Å | 7.33 (15) Å | [16][17] |

| b | 6.5318 (3) Å | 13.27 (13) Å | [16][17] |

| c | 22.0382 (8) Å | 19.2 (2) Å | [16][17] |

| β | 93.985 (3)° | 95.3 (3)° | [16][17] |

| V | 1750.76 (13) ų | - | [16] |

dot

Caption: Interconversion factors for this compound HCl polymorphs.

Mechanism of Action: Histamine H2 Receptor Antagonism

This compound functions as a competitive and reversible inhibitor of histamine at the H2-receptors located on gastric parietal cells.[3][5] By blocking this receptor, it effectively suppresses both basal and stimulated gastric acid secretion.[5] This antagonism is the basis of its therapeutic effect in acid-related gastrointestinal disorders.[2]

dot

References

- 1. This compound | 66357-35-5 [chemicalbook.com]

- 2. This compound | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. This compound Hydrochloride - LKT Labs [lktlabs.com]

- 5. This compound Hydrochloride | C13H23ClN4O3S | CID 3033332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride(66357-35-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. fip.org [fip.org]

- 8. This compound Hydrochloride CAS#: 66357-59-3 [m.chemicalbook.com]

- 9. This compound hydrochloride, Selective H2 antagonist (CAS 66357-59-3) | Abcam [abcam.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Characterisation of two polymorphic forms of this compound-HCl | The Infrared and Raman Discussion Group [irdg.org]

- 12. Stability of polymorphic forms of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. Quantitative analysis of polymorphic mixtures of this compound hydrochloride by Raman spectroscopy and principal components analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. journals.iucr.org [journals.iucr.org]

- 17. Rapid Structure Determination of this compound Hydrochloride API in Two Crystal Forms Using Microcrystal Electron Diffraction [jstage.jst.go.jp]

Pharmacokinetics of ranitidine: absorption, distribution, metabolism, and excretion

Pharmacokinetics of Ranitidine: A Technical Guide

This document provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, a histamine (B1213489) H2-receptor antagonist. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of key pharmacokinetic pathways.

Absorption

This compound is rapidly absorbed from the gastrointestinal tract following oral administration.[1][2] Peak plasma concentrations are typically observed within 1 to 3 hours post-dose.[1][3] The oral bioavailability of this compound is approximately 50% to 60%, a value attributed to first-pass hepatic metabolism.[2][3]

The absorption process can exhibit a double-peak phenomenon in plasma concentration profiles, with a first peak around 0.5-1.5 hours and a second between 3-4 hours.[2] This is not thought to be due to biliary excretion but may be related to the reabsorption of the drug excreted into the intestine.[1][4] The presence of food or standard doses of antacids does not significantly impact the absorption of this compound.[1] However, high-potency antacids administered simultaneously in fasting subjects have been shown to decrease absorption.[5] While this compound is highly soluble, its absorption is primarily through paracellular passive diffusion, and it has been suggested as a substrate for the P-glycoprotein (P-gp) efflux transporter.[2]

Table 1: Key Pharmacokinetic Parameters of this compound (Healthy Adults)

| Parameter | Oral Administration | Intravenous (IV) Administration |

| Bioavailability (F) | ~50% - 60%[2][3] | 100% (Reference) |

| Time to Peak (Tmax) | 1 - 3 hours[1][3] | Not Applicable |

| Peak Plasma Conc. (Cmax) | 440 - 545 ng/mL (150 mg dose)[5] | Not Applicable |

| Elimination Half-Life (t½) | 2.5 - 3.0 hours[5][6] | ~2.0 hours[3][7] |

| Volume of Distribution (Vd) | 1.4 L/kg[5] or 96 - 142 L[1] | 1.2 - 1.9 L/kg[8] |

| Total Body Clearance (CL) | ~760 mL/min[1] | ~600 - 647 mL/min[3][9] |

| Renal Clearance (CLr) | ~410 mL/min[5] | ~520 mL/min[9] |

| Plasma Protein Binding | ~15% (10% - 19%)[1][3] | ~15% (10% - 19%)[1][3] |

Distribution

Following absorption, this compound is widely distributed throughout the body.[8] The apparent volume of distribution (Vd) is approximately 1.4 L/kg, a value greater than total body volume, indicating some tissue distribution.[3][5] Plasma protein binding is low, averaging around 15%.[3][5][8] this compound penetrates poorly into the cerebrospinal fluid but has been found to be concentrated in breast milk.[3][10]

Figure 1: Overall Pharmacokinetic Pathway of Oral this compound.

Metabolism

This compound undergoes hepatic metabolism, although to a lesser extent than its first-pass effect might suggest.[3] The primary routes of biotransformation are N-oxidation, S-oxidation, and N-demethylation.[5][8]

The main metabolites identified in urine are:

-

This compound N-oxide: The principal metabolite, accounting for less than 4% of the administered dose.[5][8]

-

This compound S-oxide: Accounts for approximately 1% of the dose.[5][8]

-

Desmethylthis compound: Also accounts for about 1% of the dose.[5][8]

This compound interacts only weakly with the hepatic cytochrome P450 (CYP) enzyme system and is not a significant inhibitor, unlike the earlier H2-receptor antagonist, cimetidine (B194882).[8] Some studies suggest metabolism primarily occurs via flavin mono-oxygenases.[11]

Figure 2: Major Metabolic Pathways of this compound.

Excretion

The primary route of elimination for this compound and its metabolites is via the kidneys.[1][5] Following oral administration, approximately 30% of the dose is recovered as unchanged drug in the urine within 24 hours.[2][5] After intravenous administration, this value increases to 70-80%.[2]

Renal clearance of this compound is approximately 410-530 mL/min, which exceeds the normal glomerular filtration rate, indicating that active tubular secretion is a significant mechanism of its renal elimination.[1][5] A smaller portion of an oral dose is excreted in the feces, which includes unabsorbed drug.[2][5]

Table 2: Excretion Profile of this compound

| Route of Excretion | Percentage of Administered Dose | Notes |

| Urinary (Oral Dose) | ~70% (total recovery)[1] | Includes ~30-35% as unchanged drug and the remainder as metabolites.[1][5] |

| Urinary (IV Dose) | ~70-80% (unchanged drug)[2] | Higher percentage of unchanged drug reflects bypass of first-pass metabolism. |

| Fecal (Oral Dose) | ~26%[2] | Primarily consists of unabsorbed drug. |

| Metabolites in Urine | <6% (total) | N-oxide (<4%), S-oxide (~1%), Desmethylthis compound (~1%).[5] |

Pharmacokinetics in Special Populations

-

Renal Impairment: Since this compound is primarily cleared by the kidneys, its elimination is significantly reduced in patients with renal insufficiency.[3][12][13] In patients with a creatinine (B1669602) clearance below 50 mL/min, the elimination half-life can be prolonged to approximately 4.8 hours, and plasma clearance is substantially reduced.[5][14] Dosage adjustments, typically halving the dose, are recommended for these patients.[1][14]

-

Hepatic Impairment: In patients with compensated liver cirrhosis, minor and generally clinically insignificant alterations in this compound's half-life, clearance, and distribution have been observed.[5] However, some studies in patients with severe cirrhosis have noted increased bioavailability and a prolonged half-life, warranting consideration of dose reduction.[10][15][16]

-

Geriatric Population: Elderly patients often exhibit reduced renal function, leading to prolonged half-life (3 to 4 hours) and decreased total clearance of this compound.[5][17] This can result in higher plasma concentrations, suggesting that dosage adjustments may be appropriate for patients over 50 years of age.[18]

Experimental Protocols & Methodologies

The characterization of this compound pharmacokinetics relies on robust clinical study designs and sensitive bioanalytical methods.

Representative Pharmacokinetic Study Protocol

A typical study to assess the bioavailability of an oral this compound formulation would follow a randomized, two-period crossover design.[7][19]

-

Subject Selection: Healthy adult volunteers are recruited after screening for inclusion/exclusion criteria. All subjects provide informed consent.

-

Study Design: A single-dose, two-way crossover study with a washout period of at least 7-9 days between phases.[19]

-

Dosing: After an overnight fast, subjects receive a single oral dose (e.g., 150 mg or 300 mg) of either a test or reference this compound formulation with a standardized volume of water.[11][19]

-

Blood Sampling: Venous blood samples are collected in heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours).[11][19]

-

Sample Processing: Plasma is immediately separated by centrifugation and stored frozen (e.g., at -20°C or lower) until analysis.[11]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½.

Figure 3: Experimental Workflow for a Crossover Bioavailability Study.

Bioanalytical Methods

The quantification of this compound in biological matrices like plasma and urine is predominantly performed using High-Performance Liquid Chromatography (HPLC).[3][11]

-

Method: Reversed-phase HPLC with UV detection (at ~320-330 nm) is a common and validated method.[20] More sensitive methods may employ fluorescence detection after pre-column derivatization or use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[21]

-

Sample Preparation:

-

Internal Standard: An internal standard (e.g., metoclopramide (B1676508) or nizatidine) is added to samples and standards to correct for extraction variability and instrumental drift.[16][20]

-

Validation: The analytical method is fully validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[21] Radioimmunoassay has also been used historically.[3][7]

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. fip.org [fip.org]

- 3. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative pharmacodynamics and pharmacokinetics of cimetidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound bioavailability and kinetics in normal male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound: single dose pharmacokinetics and absolute bioavailability in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. Pharmacokinetics and bioequivalence of this compound and bismuth derived from two compound preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of this compound in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of this compound in patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. This compound disposition in severe hepatic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. KoreaMed [koreamed.org]

- 17. Pharmacokinetics of this compound in geriatric patients with multiple diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The effect of age on this compound pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparative bioavailability of two tablet formulations of this compound hydrochloride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. High-performance liquid chromatographic analysis of this compound in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Molecular Structure and Structure-Activity Relationship (SAR) of Ranitidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine, a potent and selective histamine (B1213489) H2-receptor antagonist, has been a cornerstone in the treatment of acid-peptic disorders for decades. Its development marked a significant advancement in the rational design of drugs, moving away from the imidazole (B134444) ring of its predecessor, cimetidine (B194882), to a furan-based structure with an improved side-effect profile.[1] This guide provides a comprehensive technical overview of the molecular structure of this compound and a detailed analysis of its structure-activity relationship (SAR) at the histamine H2 receptor. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel H2-receptor antagonists and other targeted therapeutics.

Molecular Structure of this compound

This compound hydrochloride is chemically designated as N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine, hydrochloride.[2] Its molecular formula is C13H22N4O3S·HCl.[3]

The this compound molecule can be dissected into three key components, each playing a crucial role in its pharmacological activity:

-

Aromatic Heterocyclic Group: A 5-substituted furan (B31954) ring, which replaced the imidazole ring of earlier H2 antagonists.

-

Flexible Thioether Chain: A flexible alkylthio chain that connects the heterocyclic group to the polar tail.

-

Polar, Non-basic "Urea Equivalent" Group: A nitro-ethenediamine moiety that is critical for antagonist activity.

Mechanism of Action: Histamine H2-Receptor Antagonism

This compound functions as a competitive and reversible inhibitor of histamine at the H2 receptors located on the basolateral membrane of gastric parietal cells.[4] The binding of histamine to these Gs protein-coupled receptors normally initiates a signaling cascade that results in the production of gastric acid.

The signaling pathway proceeds as follows:

-

Histamine Binding: Histamine, released from enterochromaffin-like (ECL) cells, binds to the H2 receptor.

-

G-Protein Activation: This binding activates the associated Gs alpha subunit of the heterotrimeric G-protein.

-

Adenylyl Cyclase Stimulation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).

-

Proton Pump Activation: PKA phosphorylates various downstream targets, leading to the activation of the H+/K+ ATPase (proton pump), which secretes H+ ions into the gastric lumen.

By competitively blocking the binding of histamine to the H2 receptor, this compound interrupts this signaling pathway, leading to a decrease in both basal and stimulated gastric acid secretion.

Structure-Activity Relationship (SAR) of this compound

The development of this compound and its analogs has provided significant insights into the structural requirements for potent and selective H2-receptor antagonism. The following sections detail the SAR for each of the key molecular components.

The Aromatic Heterocyclic Group

The furan ring of this compound is a critical component for its high affinity and antagonist activity. While not an absolute requirement for H2-receptor blockade, its presence significantly enhances potency.

| Modification | Compound | H2-Receptor Antagonist Activity (pA2) | Reference |

| Furan Ring (this compound) | This compound | 7.2 | [5] |

| Removal of Furan Ring | HB5 | ~4.5 (KB = 31.6 µM) | [6] |

| Imidazole Ring | Cimetidine | ~6.5 | [5] |

| Thiazole (B1198619) Ring | Famotidine | (More potent than this compound) | [7] |

| Piperidinomethyl-phenyl Ring | Roxatidine | 7.14 | [8] |

-

Key Insight: The replacement of the imidazole ring of cimetidine with a furan ring in this compound led to a 4- to 9-fold increase in potency in vivo.[5] The furan ring is believed to interact with the receptor binding site in a more favorable manner. However, other heterocyclic systems like thiazole (in famotidine) can lead to even greater potency. Complete removal of the aromatic moiety, as in compound HB5, results in a dramatic loss of activity, highlighting the importance of this group for high-affinity binding.[6]

The Dimethylaminomethyl Group

The basic dimethylaminomethyl group at the 5-position of the furan ring is another key feature for this compound's high potency.

-

Key Insight: This basic group is thought to mimic the ammonium (B1175870) group of histamine, allowing for a strong ionic interaction with an acidic residue in the H2 receptor binding pocket. Modifications to this group that reduce its basicity or alter its size and shape generally lead to a decrease in antagonist activity.

The Flexible Thioether Chain

The thioether linkage in the flexible side chain is an important structural feature, providing optimal spacing and conformation for receptor interaction.

-

Key Insight: The thioether bond is isosteric with a methylene (B1212753) group but is thought to contribute to the overall flexibility and electronic properties of the side chain. The length of this chain is critical; a four-atom spacing between the aromatic ring and the polar group is generally considered optimal for H2-receptor antagonist activity.

The Polar, Non-basic "Urea Equivalent" Group

The N,N'-disubstituted nitro-ethenediamine group is a crucial innovation in the design of this compound, replacing the cyanoguanidine group of cimetidine.

-

Key Insight: This polar, non-basic group is essential for antagonist activity. It is believed to interact with a specific region of the receptor, distinct from the histamine agonist binding site. The nitro group acts as a strong electron-withdrawing group, which influences the electronic distribution of the ethenediamine system. Modifications to this group that alter its polarity, hydrogen-bonding capacity, or steric bulk can have a significant impact on antagonist potency.

Experimental Protocols

The determination of the H2-receptor antagonist activity of this compound and its analogs relies on a combination of in vitro binding and functional assays.

[3H]-Tiotidine Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the histamine H2 receptor by measuring its ability to displace the radiolabeled H2-receptor antagonist, [3H]-tiotidine.

1. Membrane Preparation:

-

Homogenize tissues (e.g., guinea pig cerebral cortex) or cultured cells expressing the H2 receptor in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, [3H]-tiotidine (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Membrane preparation, [3H]-tiotidine, and a high concentration of an unlabeled H2-receptor antagonist (e.g., 10 µM tiotidine).

-

Competitive Binding: Membrane preparation, [3H]-tiotidine, and varying concentrations of the test compound (e.g., this compound).

-

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine-Stimulated Adenylyl Cyclase (cAMP) Functional Assay

This assay measures the functional antagonist activity of a compound by quantifying its ability to inhibit the histamine-induced production of cAMP in whole cells or membrane preparations.

1. Cell Preparation:

-

Culture cells expressing the histamine H2 receptor (e.g., HEK293 cells transfected with the H2 receptor) to an appropriate confluency.

-

On the day of the assay, harvest the cells and resuspend them in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

2. Antagonist Incubation:

-

Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 15-30 minutes) at 37°C.

3. Histamine Stimulation:

-

Stimulate the cells with a fixed concentration of histamine (typically the EC80 concentration to elicit a robust response) for a defined time (e.g., 10-15 minutes) at 37°C.

4. cAMP Measurement:

-

Terminate the reaction and lyse the cells.

-

Measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., ELISA) or a homogenous assay format (e.g., HTRF, AlphaScreen).

5. Data Analysis:

-

Generate a histamine dose-response curve to determine the EC50 and EC80 values.

-

For the antagonist assay, plot the percentage of histamine-stimulated cAMP response against the log concentration of the test compound.

-

Determine the IC50 value of the antagonist using non-linear regression.

-

The antagonist dissociation constant (Kb) can be calculated using the Schild equation for competitive antagonists. The pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, is a common measure of antagonist potency.[5]

Conclusion

The molecular architecture of this compound is a testament to the power of rational drug design in optimizing pharmacological activity and improving therapeutic outcomes. Its furan ring, dimethylaminomethyl group, thioether chain, and nitro-ethenediamine moiety all contribute synergistically to its high-affinity and selective antagonism of the histamine H2 receptor. A thorough understanding of the structure-activity relationships of this compound and its analogs, as detailed in this guide, is essential for the continued development of novel therapeutics targeting the H2 receptor and other G-protein coupled receptors. The experimental protocols provided offer a robust framework for the in vitro characterization of such compounds, facilitating the identification and optimization of new drug candidates.

References

- 1. Pharmacology and clinical efficacy of this compound, a new H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. researchgate.net [researchgate.net]

- 4. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Histamine H2-receptor blocking activity of this compound and lamtidine analogues containing aminomethyl-substituted aliphatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative effects of H2-receptor antagonists on drug interaction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative effectiveness of histamine-2 receptor antagonists as short-term therapy for gastro-esophageal reflux disease: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Ranitidine pharmacology for graduate-level research

An In-depth Technical Guide to the Pharmacology of Ranitidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, selective, and reversible competitive antagonist of the histamine (B1213489) H2 receptor.[1][2] This technical guide provides a comprehensive overview of the pharmacology of this compound for a graduate-level research audience. It delves into its mechanism of action at the molecular level, details its pharmacokinetic and pharmacodynamic profiles, summarizes key clinical efficacy and safety data, and provides detailed experimental protocols relevant to its study. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized using Graphviz diagrams to elucidate complex signaling pathways and experimental workflows.

Introduction

This compound hydrochloride, a member of the H2-receptor antagonist class of drugs, has been extensively utilized in the management of acid-peptic disorders.[3][4] These conditions include peptic ulcer disease, gastroesophageal reflux disease (GERD), and pathological hypersecretory states like Zollinger-Ellison syndrome.[1][5] By competitively inhibiting the action of histamine on gastric parietal cells, this compound effectively reduces gastric acid secretion.[6][7] This guide serves as a detailed resource on its core pharmacological principles.

It is important to note that in September 2019, the probable human carcinogen N-nitrosodimethylamine (NDMA) was found in some this compound products, leading to recalls and market withdrawals in April 2020 in the United States and other regions.[1] Reformulated versions have since been approved in some countries.[1]

Mechanism of Action

This compound exerts its pharmacological effect by acting as a competitive, reversible inhibitor at the histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[1][2][8] Histamine, released from enterochromaffin-like (ECL) cells, is a primary stimulant of gastric acid secretion.

The binding of histamine to the H2 receptor, a G-protein coupled receptor (GPCR), activates the Gs alpha subunit.[9] This, in turn, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell.[7] This pump actively secretes H+ ions into the gastric lumen in exchange for K+ ions.

This compound competitively blocks the initial binding of histamine to the H2 receptor, thereby preventing this entire signaling cascade and reducing the secretion of gastric acid.[7][10] This effect is more pronounced on basal and nocturnal acid secretion than on food-stimulated secretion.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid oral absorption, significant first-pass metabolism, and primary elimination via the kidneys.[11]

Absorption, Distribution, Metabolism, and Excretion

Following oral administration, this compound is approximately 50% absorbed, with peak plasma concentrations (Cmax) occurring 2 to 3 hours (Tmax) after a 150 mg dose.[11][12] The bioavailability is primarily limited by presystemic hepatic metabolism.[11] this compound has a volume of distribution of about 1.4 L/kg and exhibits low plasma protein binding of approximately 15%.[11][12]

Metabolism occurs in the liver, with the principal metabolite being this compound N-oxide, which accounts for less than 4% of the dose.[1][12] Other minor metabolites include this compound S-oxide (1%) and desmethylthis compound (B8681039) (1%).[1] The primary route of excretion is renal, with about 30% of an oral dose and 70% of an intravenous dose recovered as unchanged drug in the urine.[12][13] The elimination half-life (t1/2) is approximately 2.5 to 3 hours in individuals with normal renal function.[1][12]

Table 1: Key Pharmacokinetic Parameters of Oral this compound

| Parameter | Value | Reference(s) |

| Bioavailability | ~50% | [11][12][14] |

| Time to Peak (Tmax) | 1 - 3 hours | [10][11] |

| Peak Plasma Level (150mg dose) | 440 - 545 ng/mL | [12] |

| Plasma Protein Binding | ~15% | [1][11] |

| Volume of Distribution (Vd) | ~1.4 L/kg | [12] |

| Elimination Half-life (t1/2) | 2.5 - 3.0 hours | [1][12] |

| Metabolism | Hepatic (N-oxide, S-oxide, desmethyl) | [1][12] |

| Primary Excretion Route | Renal (~30% unchanged drug) | [12] |

Special Populations

-

Renal Impairment: In patients with significant renal impairment (creatinine clearance 25-35 mL/min), the plasma half-life can increase to 4.8 hours, and clearance is proportionally reduced.[12] Dose adjustments are necessary in this population.[15]

-

Geriatric Patients: Elderly patients may exhibit a prolonged half-life (3 to 4 hours) and reduced total clearance due to age-related declines in renal function.[12]

-

Pediatric Patients: The safety and effectiveness of this compound have been established for children aged 1 month to 16 years for various acid-related conditions.[12]

Pharmacodynamics

This compound's primary pharmacodynamic effect is the dose-dependent suppression of gastric acid secretion. It effectively inhibits both basal and stimulated acid output.[14]

Gastric Acid Suppression

This compound is a more potent inhibitor of gastric acid secretion than cimetidine (B194882).[14] It reduces gastric acid volume and hydrogen ion concentration.[1] The onset of action for a 75 mg or 150 mg dose is approximately 55 minutes when administered after a meal.[16]

Table 2: Pharmacodynamic Effects of this compound

| Effect | Observation | Reference(s) |

| Basal Acid Secretion | Potently inhibited | [3][14] |

| Nocturnal Acid Secretion | Significant reduction | [1][14] |

| Meal-Stimulated Secretion | Decreased by ~50% with 75mg or 150mg dose | [17] |

| Pepsin Secretion | Indirectly decreased | [1] |

| Onset of Action (post-meal) | ~55 minutes (75mg & 150mg doses) | [16] |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in healing peptic ulcers and managing symptoms of GERD.

Table 3: Summary of Clinical Efficacy Data

| Indication | Dosage | Efficacy Outcome | Reference(s) |

| Active Duodenal Ulcer | 150 mg twice daily | 75-80% healing rate after 8 weeks | [5] |

| Duodenal Ulcer Maintenance | 150 mg daily | 81% free from symptomatic recurrence at 9 years | [18] |

| GERD (Symptom Relief) | 150 mg twice daily | Significantly more effective than placebo in decreasing heartburn frequency and severity after 6 weeks. | [19] |

| GERD (Symptom Relief) | 150 mg twice daily | 75.95% of patients reported complete relief from 8 key GERD symptoms after 4 weeks. | [20][21] |

| Poorly Responsive GERD | 300 mg twice daily | Not significantly more effective than 150 mg twice daily in patients who failed initial therapy. | [22] |

Safety, Toxicology, and Drug Interactions

This compound is generally well-tolerated.[4][18]

-

Common Adverse Effects: The most frequently reported adverse events in clinical trials include headache, dizziness, malaise, somnolence, insomnia, and vertigo.[1][12] These are typically mild and may not require discontinuation of the drug.[18]

-

Serious Adverse Effects: Rare cases of reversible mental confusion, agitation, depression, and hallucinations have been reported, primarily in severely ill elderly patients.[1][12] Cardiovascular effects like tachycardia and bradycardia are also rare.[1][23] Clinically apparent liver injury is rare but has been reported, with patterns ranging from hepatocellular to cholestatic.[24]

-

Drug Interactions: Unlike cimetidine, this compound has minimal effect on the hepatic cytochrome P450 enzyme system at standard therapeutic doses.[14][25] Therefore, it has a lower potential for clinically significant drug interactions with agents metabolized by this system.[26] However, by increasing gastric pH, this compound can alter the absorption of drugs whose bioavailability is pH-dependent (e.g., ketoconazole).[25]

Experimental Protocols

Protocol 1: Histamine H2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the H2 receptor using a radiolabeled antagonist.

Methodology:

-

Membrane Preparation:

-

Prepare crude cell membranes from a cell line or tissue expressing the histamine H2 receptor (e.g., H2R-transfected HEK293T cells, guinea pig cerebral cortex).[27][28]

-

Homogenize cells/tissue in ice-cold buffer and perform differential centrifugation to isolate the membrane fraction.[9][28]

-

Determine the protein concentration of the membrane preparation (e.g., BCA assay).[9]

-

-

Assay Setup (in triplicate):

-

Total Binding: Incubate membranes (50-100 µg protein) with a fixed concentration of a radioligand like [3H]-tiotidine (~2-10 nM) in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[27][28]

-

Non-specific Binding (NSB): Same as Total Binding, but with the addition of a high concentration of an unlabeled H2 antagonist (e.g., 1 µM unlabeled tiotidine) to saturate the receptors.[27]

-

Competition Binding: Same as Total Binding, but with the addition of varying concentrations of the test compound (this compound).[27]

-

-

Incubation: Incubate all tubes/plates at 4°C for 40-60 minutes to reach equilibrium.[27][29]

-

Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters (e.g., Whatman GF/B) using a vacuum manifold. This separates the bound radioligand from the free radioligand.[9][27]

-

Washing: Wash filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.[28]

-

Quantification: Place filters in scintillation vials with a scintillation cocktail and measure radioactivity using a liquid scintillation counter.[9][28]

-

Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the competitor (this compound) to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).

Protocol 2: Measurement of Meal-Stimulated Gastric Acid Secretion

This protocol outlines the in vivo gastric autotitration method to assess the effect of this compound on gastric acid secretion.

Methodology:

-

Subject Preparation: Healthy volunteers or patients undergo a washout period of at least 72 hours between treatments.[17]

-

pH Probe Placement: A pH-sensitive probe is placed in the stomach to allow for continuous monitoring of intragastric pH.

-

Baseline Measurement: Gastric pH is measured for a baseline period (e.g., 2 hours) before the meal.[17]

-

Meal Ingestion: Subjects consume a standardized meal over a set period (e.g., 30 minutes).[17]

-

Drug Administration: The test drug (e.g., 150 mg this compound) or placebo is administered at a fixed time point relative to the meal (e.g., 1 hour after starting the meal).[17]

-

Continuous pH Monitoring: Gastric pH is continuously recorded (e.g., every 4 seconds) for an extended period post-meal (e.g., at least 14 hours).[17]

-

Data Analysis:

-

Meal-stimulated gastric acid secretion is calculated based on two factors:

-

The effect of the drug is determined by comparing the calculated acid secretion rate to the placebo control.

-

Protocol 3: Quantitative Analysis of this compound in Biological Fluids

This protocol describes a general High-Performance Liquid Chromatography (HPLC) method for quantifying this compound in plasma or urine.

Methodology:

-

Sample Preparation:

-

Plasma: Deproteinize the plasma sample, often by adding perchloric acid or acetonitrile.[13][30] Extract this compound from the supernatant using a suitable organic solvent (e.g., dichloromethane) or via solid-phase extraction (SPE).[31][32] Evaporate the solvent and reconstitute the residue in the mobile phase.

-

Urine: Samples are typically diluted with the mobile phase or buffer before direct injection.[31]

-

An internal standard (e.g., metoclopramide) is added to all samples and standards to correct for extraction variability.[31]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase column (e.g., C18) is commonly used.[30]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvents (e.g., methanol, acetonitrile).[31][32] The exact composition is optimized for separation.

-

Flow Rate: Typically around 1.0 - 1.3 mL/min.[30]

-

Detection: UV detection is frequently used, with the wavelength set to approximately 320-330 nm.[30][31]

-

-

Quantification:

-

A calibration curve is generated by running standards of known this compound concentrations.

-

The peak height or peak area ratio of this compound to the internal standard is plotted against concentration.

-

The concentration of this compound in the unknown samples is determined by interpolation from this standard curve.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. This compound | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound. An updated review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in peptic ulcer disease and other allied diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Articles [globalrx.com]

- 6. This compound drug | PPTX [slideshare.net]

- 7. scribd.com [scribd.com]

- 8. Articles [globalrx.com]

- 9. benchchem.com [benchchem.com]

- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 11. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. Pharmacokinetics and bioequivalence of this compound and bismuth derived from two compound preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative pharmacodynamics and pharmacokinetics of cimetidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and pharmacodynamics of this compound in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journals.physiology.org [journals.physiology.org]

- 18. onlinejima.com [onlinejima.com]

- 19. This compound therapy for gastroesophageal reflux disease. Results of a large double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. PROGRADE Study Results: this compound HCl Safe & Efficacious among Indian Patients with GERD [medicaldialogues.in]

- 21. This compound Reaffirms Clinical Utility in Indian GERD Patients-Results of Latest PROGRADE Trial [medicaldialogues.in]

- 22. High- versus standard-dose this compound for control of heartburn in poorly responsive acid reflux disease: a prospective, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Fatal injection of this compound: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. rjptonline.org [rjptonline.org]

- 26. The drug interaction potential of this compound: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. Frontiers | Physiological implications of biased signaling at histamine H2 receptors [frontiersin.org]

- 30. researchgate.net [researchgate.net]

- 31. High-performance liquid chromatographic analysis of this compound in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Initial clinical investigations and therapeutic uses of ranitidine

An In-depth Technical Guide to the Initial Clinical Investigations and Therapeutic Uses of Ranitidine

Introduction

This compound, a potent histamine (B1213489) H2-receptor antagonist, marked a significant advancement in the management of acid-peptic disorders following its discovery in 1976 and commercial introduction in 1981.[1] As the second drug in its class to be marketed after cimetidine (B194882), this compound offered a more selective action and an improved safety profile, rapidly establishing itself as a cornerstone therapy for conditions driven by excessive gastric acid secretion.[2][3] Developed by Glaxo (now GlaxoSmithKline), it received FDA approval in 1983 and became one of the most widely prescribed drugs globally for treating peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[4][5][6] This document provides a detailed technical overview of this compound's mechanism of action, pharmacokinetics, and the pivotal early clinical investigations that defined its therapeutic applications.

Mechanism of Action

This compound exerts its therapeutic effect by acting as a competitive and reversible inhibitor of the action of histamine at the histamine H2-receptors located on the basolateral membrane of gastric parietal cells.[1][6][7] The binding of histamine to these G-protein coupled receptors is a primary stimulus for gastric acid secretion.

The signaling cascade proceeds as follows:

-

Histamine binds to the H2-receptor.

-

This activates the enzyme adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8]

-

Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[7][8]

-

PKA then phosphorylates cytoskeletal proteins, leading to the translocation and activation of the H+/K+ ATPase pump (the proton pump) to the apical membrane of the parietal cell.[8]

-

The proton pump actively secretes hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+), resulting in the formation of hydrochloric acid.[8]

By blocking the H2-receptor, this compound prevents histamine-induced activation of this pathway, leading to a significant reduction in both the volume and concentration of gastric acid.[1][5] This inhibitory effect is more pronounced on basal and nocturnal acid secretion than on food-stimulated secretion.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid oral absorption and elimination primarily via the kidneys.[9] Its bioavailability is approximately 50% after oral administration, a result of presystemic hepatic metabolism.[9][10]

| Parameter | Value | Source(s) |

| Bioavailability (Oral) | ~50% | [1][9][10][11] |

| Time to Peak Plasma Conc. (Tmax) | 1–3 hours | [7][9] |

| Elimination Half-Life (T½) | 2.5–3.0 hours (Oral, normal renal function) | [1][11][12] |

| Volume of Distribution (Vd) | ~1.4 L/kg | [11] |

| Plasma Protein Binding | ~15% | [1][9] |